3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide

Description

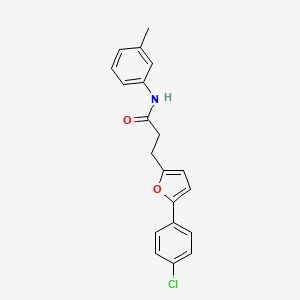

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide (CAS: 853311-47-4) is a synthetic amide derivative with the molecular formula C₂₀H₁₇Cl₂NO₂ and a molecular weight of 374.27 g/mol . Its structure features a furan ring substituted with a 4-chlorophenyl group at the 5-position, linked via a propanamide chain to a 3-methylphenyl moiety.

Structure

3D Structure

Properties

CAS No. |

853311-95-2 |

|---|---|

Molecular Formula |

C20H18ClNO2 |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-methylphenyl)propanamide |

InChI |

InChI=1S/C20H18ClNO2/c1-14-3-2-4-17(13-14)22-20(23)12-10-18-9-11-19(24-18)15-5-7-16(21)8-6-15/h2-9,11,13H,10,12H2,1H3,(H,22,23) |

InChI Key |

QSDANHRGOJYGLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furyl Intermediate: The initial step involves the synthesis of a furyl intermediate through a reaction between a chlorophenyl compound and a furan derivative under controlled conditions.

Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with 3-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds reveals key differences in substituents, molecular weights, and thermal stability (Table 1).

Table 1. Comparison of Structural and Physical Properties

Key Observations:

- Substituent Diversity : The target compound’s furyl-chlorophenyl group is distinct from the sulfonyl-piperidinyl-oxadiazole in 7b or the pyridinyl-oxadiazole in 7f . These substituents influence solubility and bioavailability.

- Melting Points : Higher melting points (e.g., 211°C for 7f ) correlate with rigid heterocycles like oxadiazoles, whereas flexible chains (e.g., in 7b) result in lower melting points (79–81°C).

- Molecular Weight : The target compound (374.27 g/mol) falls within the mid-range compared to analogs (335.4–521.0 g/mol), suggesting moderate lipophilicity.

Spectroscopic Characterization

Common techniques include:

- IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- NMR : Propanamide chain protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) are consistent across analogs .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 535 for 7k ) validate molecular weights.

Biological Activity

3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide, also known by its CAS number 853311-95-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antibacterial, antifungal, and antiviral properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClNO2, indicating the presence of a chlorophenyl group and a furan moiety which are known to contribute to various biological activities. The structure can be represented as follows:

Antiviral Activity

Recent studies have shown that derivatives of phenylbenzamide, similar to this compound, exhibit antiviral properties. For instance, compounds with similar structures have demonstrated significant inhibition of Hepatitis B virus (HBV) replication in vitro. In one study, an analogue showed an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating promising therapeutic potential for treating chronic HBV infections .

Antibacterial and Antifungal Activity

The compound's antibacterial and antifungal properties have been assessed against various pathogens. It has been noted that similar compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 to 22.9 µM against Staphylococcus aureus and from 11.29 to 77.38 µM against Escherichia coli . While specific data on the compound is limited, the presence of the chlorophenyl group typically enhances antimicrobial activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and furan rings significantly influence biological activity. The presence of electron-withdrawing groups like chlorine on the phenyl ring is crucial for enhancing cytotoxic effects . Additionally, the positioning of substituents on the aromatic rings plays a critical role in determining potency against various biological targets.

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of N-phenylbenzamide derivatives against HBV using HepG2 cell lines. The results indicated that modifications in the structure led to enhanced intracellular levels of APOBEC3G, contributing to their antiviral effects .

- Antimicrobial Assessment : Another study focused on a series of chlorophenyl derivatives showing promising antibacterial activity against both Gram-positive and Gram-negative strains, highlighting the importance of substituents in enhancing efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation via carbodiimide reagents like EDCI/HOBt) . For example, a similar propanamide derivative was synthesized using 4-chlorobenzyl chloride and a substituted amine under basic conditions (e.g., NaOH) . Optimization includes:

- Solvent selection (polar aprotic solvents like DMF or dichloromethane).

- Temperature control (room temperature to 60°C).

- Purification via silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key features should be analyzed?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for furyl and chlorophenyl groups) and amide NH (δ ~8–10 ppm). Confirm stereochemistry and substituent positions .

- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystals obtained): Resolve bond angles and torsional parameters, as demonstrated for structurally related amides .

Q. How do the 4-chlorophenyl and 3-methylphenyl groups influence solubility and stability?

- Methodology :

- Solubility : Assess in solvents (e.g., DMSO, ethanol) via shake-flask method. The chlorophenyl group increases lipophilicity (logP ~3–4), reducing aqueous solubility but enhancing membrane permeability .

- Stability : Perform stress testing (pH variations, light/heat exposure). The methylphenyl group may sterically hinder hydrolysis of the amide bond, improving stability in acidic/basic conditions .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating biological activity, particularly enzyme/receptor targeting?

- Methodology :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase inhibition with ATPase activity measurement). Similar furan-containing compounds showed activity against COX-2 or cytochrome P450 enzymes .

- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled competitors for GPCRs or nuclear receptors) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects .

Q. How can molecular docking predict target interactions, and what validation methods are recommended?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., androgen receptors or kinases) .

- Validation :

- Compare docking scores with experimental IC50 values.

- Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .

- Mutagenesis studies to confirm critical residues identified in docking .

Q. How can contradictory biological data (e.g., variable IC50 values) be resolved across studies?

- Methodology :

- Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize variability .

- Statistical Design : Use factorial experiments to identify critical variables (e.g., substrate concentration, incubation time) .

- Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What factors are critical in designing structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with modified furyl (e.g., replacing chlorine with fluorine) or methylphenyl groups (e.g., para vs. meta substitution) .

- Activity Cliffs : Compare potency changes to identify key functional groups. For example, replacing the furyl ring with a thiophene may alter selectivity .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.